molecular formula C28H40O B108213 Ergosta-4,6,8(14),22-tetraen-3-one CAS No. 19254-69-4

Ergosta-4,6,8(14),22-tetraen-3-one

Cat. No. B108213
CAS RN: 19254-69-4
M. Wt: 392.6 g/mol
InChI Key: OIMXTYUHMBQQJM-HSVWHVBGSA-N
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Description

Ergosta-4,6,8(14),22-tetraen-3-one, commonly referred to as ergone, is a compound isolated from various medicinal fungi such as Polyporus umbellatus and Xylaria sp. It has been studied for its potential therapeutic effects, particularly in the prevention of renal injury and subsequent renal fibrosis . Ergone has also been identified as having inhibitory activity against nitric oxide production in certain cell lines, suggesting potential anti-inflammatory properties .

Synthesis Analysis

The biosynthesis of ergone has been explored in studies involving Penicillium rubrum, where specifically labeled precursors were incorporated into ergone. This research has revealed multiple pathways for the biosynthesis of ergone, with no unique sequence apparent, indicating a complex biosynthetic process . Additionally, ergone has been synthesized from natural precursors such as ergosta-5,7,22-trien-3β-ol through a series of transformations involving alcoholic acid catalysis .

Molecular Structure Analysis

The molecular structure of ergone has been elucidated using a combination of spectroscopic methods, including 2D NMR, high-resolution mass spectrometry (MS), infrared (IR), and ultraviolet (UV) spectroscopy . These techniques have allowed for a detailed understanding of the compound's structure, which is crucial for the study of its biological activity and synthesis.

Chemical Reactions Analysis

Ergone exhibits stability under acidic or basic conditions but undergoes photochemical reactions upon UV irradiation. It reacts with oxygen to form various products, including epidioxides and hydroperoxides, demonstrating its reactivity under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ergone have been characterized through various analytical techniques. High-speed counter-current chromatography has been employed to purify ergone from traditional Chinese medicine sources, achieving a high purity level for the compound . The stability and reactivity of ergone under different conditions have been documented, providing insights into its potential applications and handling requirements .

Scientific Research Applications

Pharmacological Properties and Pharmacokinetics

Ergosta-4,6,8(14),22-tetraen-3-one, also known as ergone, is a component found in various medicinal fungi. It exhibits diverse pharmacological activities, including diuresis, cytotoxicity, antitumor effects, immunosuppression, and benefits for chronic kidney disease. Research has focused on its spectroscopy characteristics, content determination, pharmacological activity, and pharmacokinetics, providing a foundation for further study and development (Chen et al., 2014).

Renal Protective Effects

Studies using metabonomic approaches have shown that ergone, isolated from Polyporus umbellatus, prevents the progression of renal injury and renal fibrosis. These studies employed advanced analytical techniques like ultra performance liquid chromatography and mass spectrometry to investigate the metabolic changes in chronic renal failure and the protective effects of ergone (Zhao et al., 2013), (Zhao et al., 2012).

Antitumor and Cytotoxic Activities

Ergone has been identified to possess significant antitumor and cytotoxic activities. For example, it demonstrated inhibitory activity against nitric oxide production in certain cell lines and showed cytotoxic effects on tumor cell lines, suggesting its potential in cancer treatment (Quang & Bach, 2008), (Torres et al., 2017).

Anti-Diabetic Effects

Research in 2023 revealed the anti-diabetic effects of ergone extracted from Pholiota adiposa. This study was the first of its kind to investigate its anti-diabetic properties and mechanisms, showing significant reductions in fasting blood glucose levels and improvements in biochemical indicators related to diabetes (Wang, Jiang, & Liu, 2023).

Cellular Mechanisms and Apoptosis Induction

Ergone was found to induce G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells. This suggests the involvement of both intrinsic and extrinsic apoptotic pathways in ergone-induced apoptosis, offering insights into its mechanism of action in cancer therapy (Zhao et al., 2011).

Nanoparticle Delivery Systems

Developments in nanoparticle delivery systems for ergone have been explored to enhance its therapeutic effects. For example, a folate-decorated ergone-bovine serum albumin nanoparticle system showed increased cellular uptake and cytotoxicity against specific cancer cells, indicating improved targeting capacity and potential for cancer treatment (Liang et al., 2013).

properties

IUPAC Name

(9R,10R,13R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,17-20,24,26H,11-16H2,1-6H3/b8-7+/t19-,20+,24+,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMXTYUHMBQQJM-HSVWHVBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2=C3C=CC4=CC(=O)CCC4(C3CCC12C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC2=C3C=CC4=CC(=O)CC[C@@]4([C@H]3CC[C@]12C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296846
Record name Ergosta-4,6,8(14),22-tetraen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ergosta-4,6,8(14),22-tetraen-3-one

CAS RN

19254-69-4
Record name Ergosta-4,6,8(14),22-tetraen-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19254-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ergosta-4,6,8(14),22-tetraen-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019254694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ergosta-4,6,8(14),22-tetraen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERGOSTA-4,6,8(14),22-TETRAEN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI51Y55U8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,030
Citations
WY Lee, YK Park, JK Ahn, SY Park, HJ Lee - Bulletin of the Korean …, 2005 - Citeseer
Polyporus umbellatus (also called Grifola umbellata) is a mushroom causing a white rot in hardwoods. The sclerotia of P. umbellata are bumpy and rugged in shape and dark brown to …
Number of citations: 91 citeseerx.ist.psu.edu
YY Zhao, X Shen, X Chao, CC Ho, XL Cheng… - … et Biophysica Acta (BBA …, 2011 - Elsevier
BACKGROUND: Mushrooms have been used in Asia as traditional foods and medicines for a long time. Ergosta-4,6,8(14),22-tetraen-3-one (ergone) is one of the well-known bioactive …
Number of citations: 109 www.sciencedirect.com
D Ngoc Quang, D Dinh Bach - Natural Product Research, 2008 - Taylor & Francis
From the methanolic extract of Xylaria sp. collected in Vietnam, a fluorescent constituent, ergosta-4,6,8(14),22-tetraen-3-one (1) was isolated and elucidated by the combination of 2D …
Number of citations: 48 www.tandfonline.com
M Bacho, V Artigas, T Araya-Contreras… - Natural Product …, 2023 - Taylor & Francis
In this study, we report a facile transformation starting from 5α-hydroxyergosta-7,22-dien-3,6-dione (1) to afford two novel compounds: 6-methoxyergosta-4,6,8(14),22-tetraen-3-one (2) …
Number of citations: 9 www.tandfonline.com
JD White, DW Perkins, SI Taylor - Bioorganic Chemistry, 1973 - Elsevier
Specifically (tritium) labeled precursors (VIII, X, XIV, XV, and XVI), upon feeding to Penicillium rubrum, are incorporated into ergosta-4,6,8(14),22-tetraen-3-one (IV) to the extent of 14.2, …
Number of citations: 17 www.sciencedirect.com
YY Zhao, L Zhang, JR Mao, XH Cheng… - Journal of Pharmacy …, 2011 - academic.oup.com
Objectives Aristolochic acid (AA) nephropathy, first reported as Chinese herbs nephropathy, is a rapidly progressive tubulointerstitial nephropathy that results in severe anemia, …
Number of citations: 69 academic.oup.com
LM Seitz, JV Paukstelis - Journal of agricultural and food chemistry, 1977 - ACS Publications
Ergosterol and ergosta-4, 6, 8 (14), 22-tetraen-3-one (ETO) were identified as metabolites ofAlternaría alternata isolates from sorghum grain andwheat. Ergosterol contents ranged from …
Number of citations: 29 pubs.acs.org
YY Zhao, XL Cheng, JH Cui, XR Yan, F Wei, X Bai… - Clinica chimica acta, 2012 - Elsevier
BACKGROUND: Ergosta-4,6,8(14),22-tetraen-3-one (ergone) has been proven to prevent the progression of renal injury and the subsequent renal fibrosis. We investigated the …
Number of citations: 118 www.sciencedirect.com
YY Zhao, X Shen, XL Cheng, F Wei, X Bai, RC Lin - Process Biochemistry, 2012 - Elsevier
Ergosta-4,6,8(14),22-tetraen-3-one (ergone), isolated from the medicinal fungus Polyporus umbellatus, has been proven to prevent the progression of renal injury and the subsequent …
Number of citations: 100 www.sciencedirect.com
YY Zhao, XY Qin, Y Zhang, RC Lin… - Biomedical …, 2010 - Wiley Online Library
A simple and specific HPLC method with dual wavelength UV detection for the determination of ergosta‐4,6,8(14),22‐tetraen‐3‐one (ergone) in rat plasma was developed and proved …

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